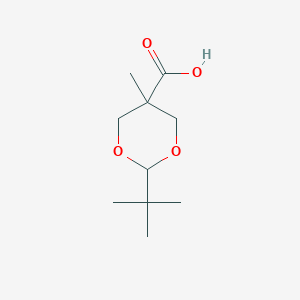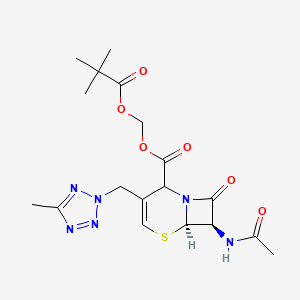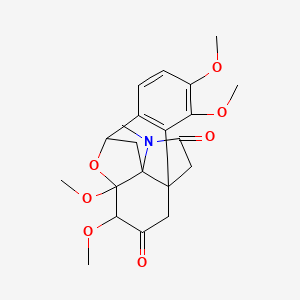
Ethyl 2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico es un compuesto orgánico complejo que pertenece a la clase de ésteres. Los ésteres son conocidos por sus diversas aplicaciones en varios campos, incluyendo productos farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico típicamente involucra la esterificación del ácido carboxílico correspondiente con etanol en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa. Los catalizadores comunes utilizados en este proceso incluyen ácido sulfúrico o ácido p-toluensulfónico .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue principios similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para optimizar el rendimiento y la eficiencia. Las condiciones de reacción se controlan cuidadosamente para mantener la temperatura y presión deseadas, asegurando la alta pureza y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
(betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo éster con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o aminas (NH2-) se emplean en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción normalmente produce alcoholes .
Aplicaciones Científicas De Investigación
(betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática e interacciones proteicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción de (betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor para ciertas enzimas al unirse a sus sitios activos y evitar el acceso del sustrato. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de Etilo: Un éster simple utilizado como solvente en diversas aplicaciones.
Butirato de Metilo: Conocido por su olor afrutado y utilizado en saborizantes y fragancias.
Singularidad
(betaS)-N-Benzoyl-beta-hidroxi-4-(metilsulfonil)-D-fenilalanina Éster Etílico es único debido a su estructura compleja, que imparte propiedades químicas y reactividad específicas. A diferencia de los ésteres más simples, este compuesto puede participar en una gama más amplia de reacciones químicas y tiene aplicaciones más especializadas en la investigación científica .
Propiedades
Fórmula molecular |
C19H21NO6S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
ethyl 2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22) |
Clave InChI |
UIHAMDONOCRMPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)


![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)


